

3,4-Dibromopyridine: A Comprehensive Technical Guide for Advanced Organic Synthesis

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Compound of Interest

Compound Name: **3,4-Dibromopyridine**

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dibromopyridine has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic properties and the differential reactivity of its two bromine substituents make it an exceptionally versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the physical and chemical properties of **3,4-dibromopyridine**, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are presented, alongside data-rich tables and process-flow diagrams to empower researchers in the fields of pharmaceutical development, agrochemicals, and materials science.[\[1\]](#)[\[2\]](#)

Properties of 3,4-Dibromopyridine

A thorough understanding of the physicochemical properties of a starting material is critical for reaction design and safety. The key properties of **3,4-dibromopyridine** are summarized below.

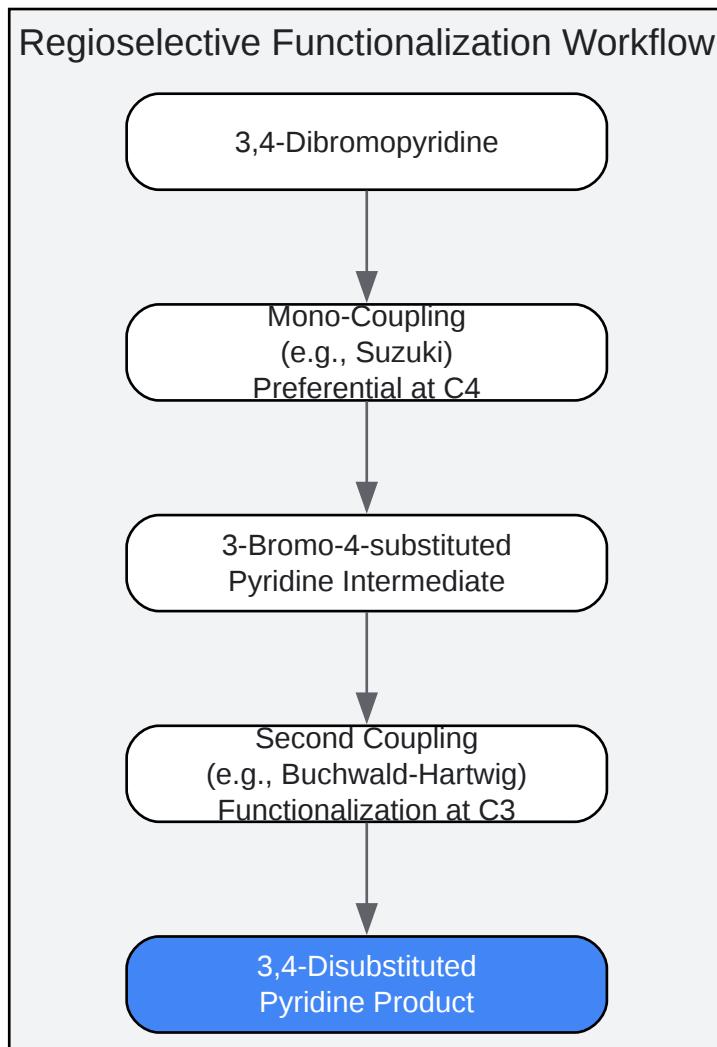
Property	Value	Reference
CAS Number	13534-90-2	[3] [4]
Molecular Formula	C ₅ H ₃ Br ₂ N	[3] [4] [5]
Molecular Weight	236.89 g/mol	[3] [4]
Appearance	White to off-white solid	[3]
Melting Point	72 °C	[3]
Purity	Min. 97.0% (GC)	[3]
IUPAC Name	3,4-dibromopyridine	[4]

Safety and Handling: **3,4-Dibromopyridine** should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is associated with the following hazard statements:

- H302: Harmful if swallowed.[\[4\]](#)
- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Core Reactivity and Regioselectivity

The synthetic utility of **3,4-dibromopyridine** is dominated by palladium-catalyzed cross-coupling reactions. A key feature of its reactivity is the regioselectivity observed in mono-substitution reactions. The carbon-bromine bond at the C4 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C3-Br bond. This is attributed to the greater electrophilicity of the C4 position in the pyridine ring system.[\[6\]](#) This differential reactivity allows for a stepwise, selective functionalization of the pyridine core, making it a powerful tool for building molecular diversity.



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Figure 1: Stepwise functionalization of **3,4-dibromopyridine**.

Palladium-Catalyzed Cross-Coupling Reactions Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, enabling the coupling of **3,4-dibromopyridine** with various aryl or vinyl boronic acids or their esters.^[7] The reaction typically exhibits high functional group tolerance and proceeds with high yields. As noted, the initial coupling preferentially occurs at the C4 position.^[6]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Component	Example Reagents	Typical Loading	Purpose
Substrate	3,4-Dibromopyridine	1.0 equiv	Electrophile
Coupling Partner	Arylboronic Acid	1.1 - 1.5 equiv (mono)	Nucleophile
Palladium Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂	1 - 5 mol%	Catalyst
Ligand	PPh ₃ , SPhos, XPhos	2 - 10 mol%	Stabilize Catalyst
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄	2.0 - 3.0 equiv	Activates Boronic Acid
Solvent	Toluene, Dioxane, DMF, Water	-	Reaction Medium
Temperature	80 - 110 °C	-	Reaction Condition

- Reaction Setup: To an oven-dried Schlenk flask, add **3,4-dibromopyridine** (1.0 mmol, 237 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).
- Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) to the flask via syringe.
- Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to yield the 4-aryl-3-bromopyridine product.[8]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between **3,4-dibromopyridine** and a terminal alkyne.[9] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many other functional groups and are prevalent in organic materials and pharmaceuticals. The reaction requires both a palladium catalyst and a copper(I) co-catalyst.[9][10]

Table 3: Typical Conditions for Sonogashira Coupling

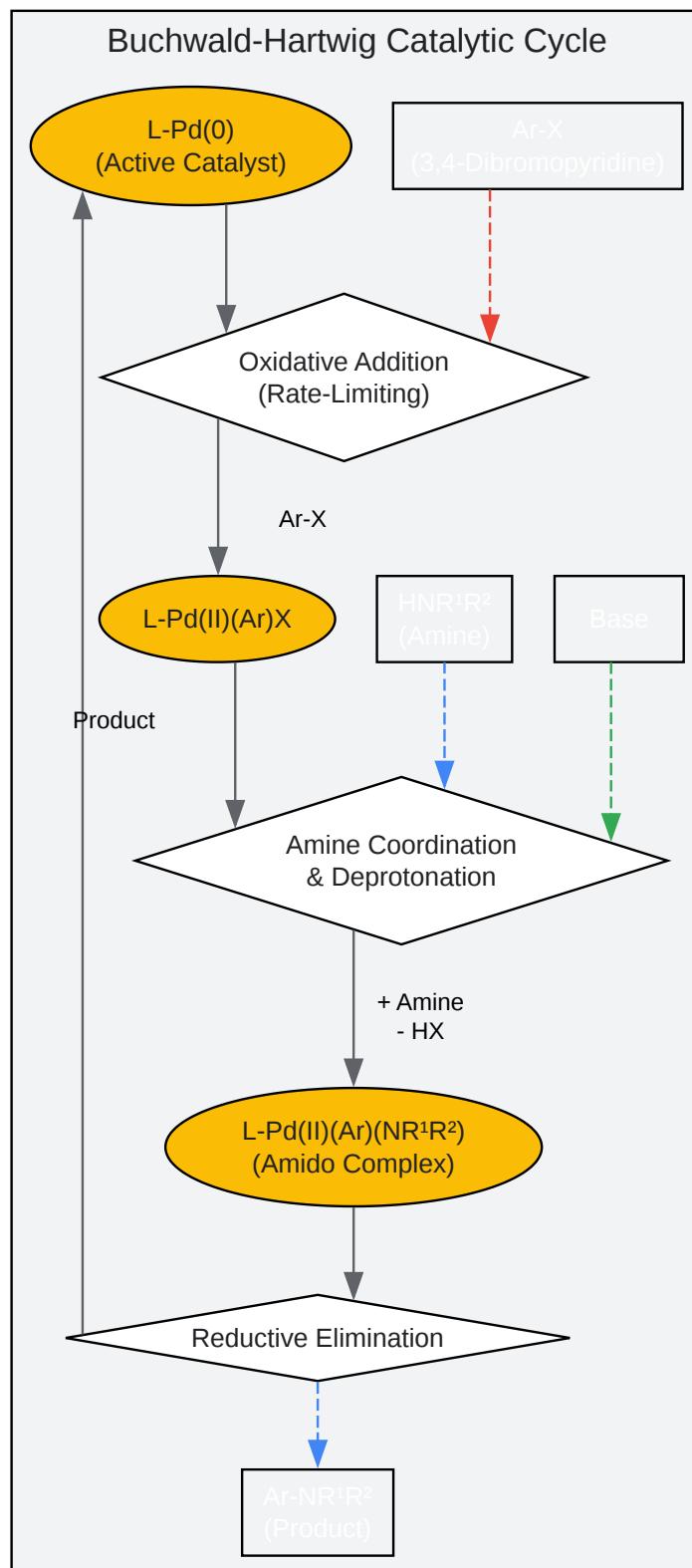
Component	Example Reagents	Typical Loading	Purpose
Substrate	3,4-Dibromopyridine	1.0 equiv	Electrophile
Coupling Partner	Terminal Alkyne	1.1 - 1.5 equiv	Nucleophile
Palladium Catalyst	Pd(PPh ₃) ₂ Cl ₂ , Pd(PPh ₃) ₄	2 - 5 mol%	Primary Catalyst
Copper Co-catalyst	CuI	1 - 5 mol%	Co-catalyst
Base	Triethylamine (Et ₃ N), Diisopropylamine	2.0 - 5.0 equiv (can be solvent)	Activates Alkyne
Solvent	THF, DMF	-	Reaction Medium
Temperature	Room Temperature to 60 °C	-	Reaction Condition

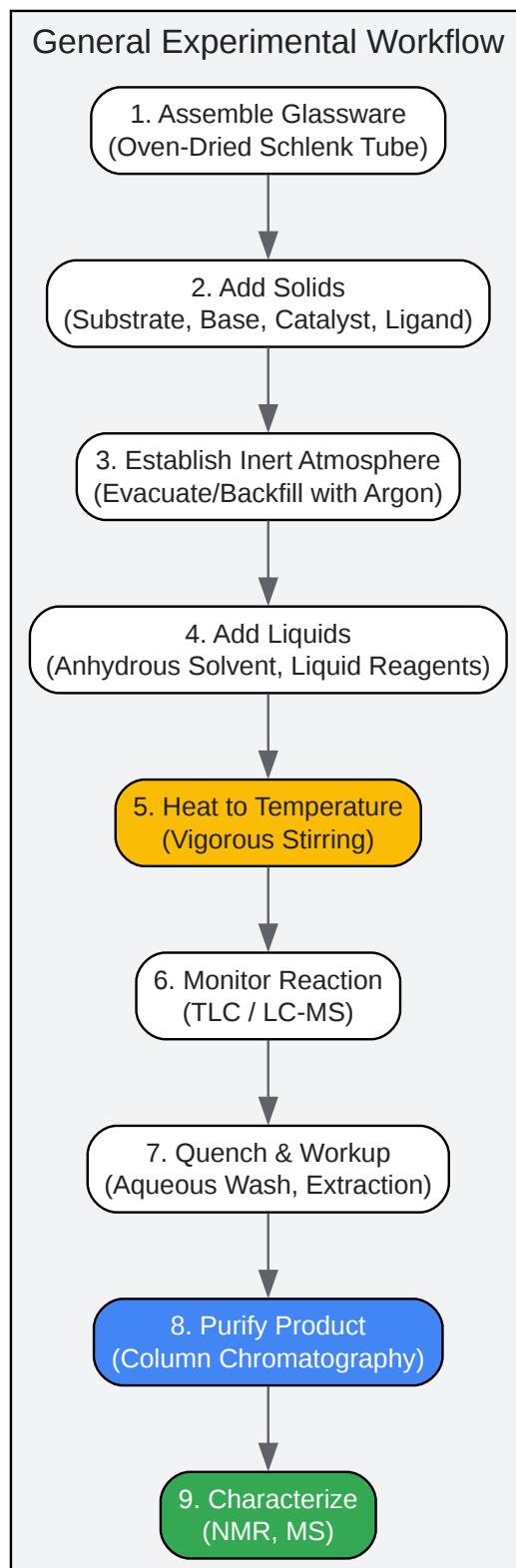
- Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon), add **3,4-dibromopyridine** (1.0 mmol, 237 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.01 mmol, 1.9 mg).
- Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL). Stir the mixture for 15 minutes at room temperature.
- Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

- Reaction: Stir the reaction at room temperature for 16 hours or until TLC/LC-MS analysis indicates consumption of the starting material.[11]
- Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-alkynyl-3-bromopyridine product.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[13][14][15] It allows for the coupling of **3,4-dibromopyridine** with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical and depends heavily on the nature of the amine.[16][17]



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